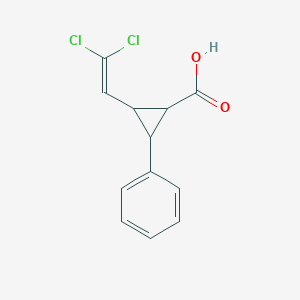
2-(2,2-Dichloroethenyl)-3-phenylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dichloroethenyl)-3-phenylcyclopropane-1-carboxylic acid is a synthetic compound known for its unique chemical structure and properties. It is a derivative of cyclopropane carboxylic acid, featuring a dichloroethenyl group and a phenyl group. This compound is of significant interest in various fields, including chemistry, biology, and industry, due to its versatile applications and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichloroethenyl)-3-phenylcyclopropane-1-carboxylic acid typically involves the reaction of 3-phenylcyclopropane-1-carboxylic acid with 2,2-dichloroethene under specific conditions. One common method includes the use of a catalyst such as DMF (dimethylformamide) and a solvent like n-hexane. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then further reacted to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization from a methanol-water mixture, are common practices to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Dichloroethenyl)-3-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the dichloroethenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted cyclopropane derivatives .
Aplicaciones Científicas De Investigación
2-(2,2-Dichloroethenyl)-3-phenylcyclopropane-1-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as an insecticide and acaricide.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(2,2-Dichloroethenyl)-3-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, as an insecticide, it acts on the nerve cell membrane to disrupt the sodium channel current, leading to delayed repolarization and paralysis of pests . This disruption is primarily due to the compound’s ability to bind to and inhibit the function of sodium channels in the nervous system.
Comparación Con Compuestos Similares
Similar Compounds
Permethrin: A widely used insecticide with a similar structure, featuring a 3-phenoxybenzyl group.
Cyfluthrin: Another insecticide with a cyano group and a 4-fluoro-3-phenoxyphenyl group.
Dichlorvos: An organophosphate insecticide with a 2,2-dichloroethenyl group .
Uniqueness
2-(2,2-Dichloroethenyl)-3-phenylcyclopropane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichloroethenyl group enhances its reactivity, while the phenyl group contributes to its stability and potential biological activity.
Propiedades
Número CAS |
63649-21-8 |
|---|---|
Fórmula molecular |
C12H10Cl2O2 |
Peso molecular |
257.11 g/mol |
Nombre IUPAC |
2-(2,2-dichloroethenyl)-3-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H10Cl2O2/c13-9(14)6-8-10(11(8)12(15)16)7-4-2-1-3-5-7/h1-6,8,10-11H,(H,15,16) |
Clave InChI |
DXFQNJWMFLUOIY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(C2C(=O)O)C=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol](/img/structure/B14512165.png)
![2-(4-Nitrophenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14512169.png)

![Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate](/img/structure/B14512187.png)
![N,N'-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide]](/img/structure/B14512199.png)
![2-[(Didecylamino)methyl]-6-methylphenol](/img/structure/B14512208.png)
![12H-Benzo[a]phenothiazine, 10-methyl-](/img/structure/B14512216.png)
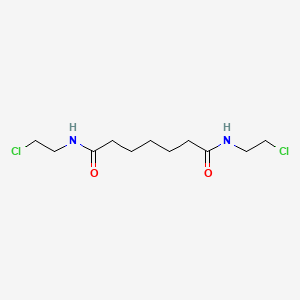
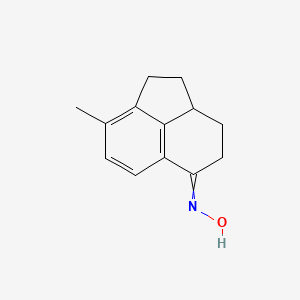
![3-[(2,3-Dimethyl-1H-indol-6-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14512251.png)
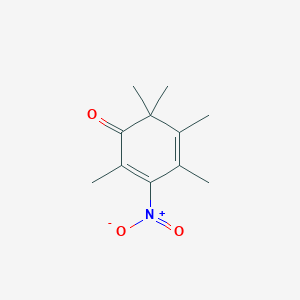
![1,1',1''-{2-[(4-Methoxyphenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14512262.png)
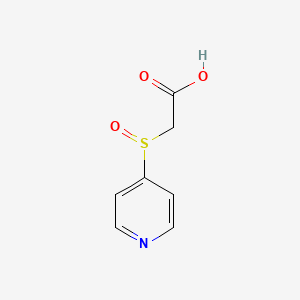
![1-Chloro-4-(chloro{[(4-chlorophenyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14512273.png)
